molecular formula C8H6N2OS B6598043 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one CAS No. 1198416-21-5

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one

Cat. No.: B6598043
CAS No.: 1198416-21-5
M. Wt: 178.21 g/mol
InChI Key: LWHHPKNOCSIAIN-UHFFFAOYSA-N
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Description

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features both a thiazole and a dihydropyridinone ring. The thiazole ring is known for its aromaticity and biological activity, while the dihydropyridinone ring adds to the compound’s versatility in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves the condensation of a thiazole derivative with a suitable dihydropyridinone precursor. One common method involves the reaction of 2-aminothiazole with an appropriate β-ketoester under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes or block receptor sites, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is unique due to its combination of the thiazole and dihydropyridinone rings, which confer a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of applications and reactivity compared to its simpler counterparts .

Biological Activity

5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound notable for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound features a thiazole ring fused with a dihydropyridinone structure, which contributes to its unique chemical reactivity and biological properties. The thiazole moiety is known for its aromaticity and has been associated with various pharmacological activities.

PropertyDescription
IUPAC Name5-(1,3-thiazol-2-yl)-1H-pyridin-2-one
Molecular FormulaC8H6N2OS
Molecular Weight182.21 g/mol
CAS Number1198416-21-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It may act on certain receptors, blocking or enhancing their activity, thus influencing physiological responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cell lines such as HeLa and MCF-7. The mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the sub-G1 phase.

Cell LineIC50 (µM)Mechanism of Action
HeLa0.95Induction of apoptosis
MCF-71.25Cell cycle arrest

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Studies

Several case studies have explored the efficacy of this compound in experimental models:

  • Cancer Treatment : In a study involving mice with induced tumors, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Infection Models : The compound was tested against Staphylococcus aureus infections in a murine model, showing reduced bacterial load and improved survival rates.

Properties

IUPAC Name

5-(1,3-thiazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-2-1-6(5-10-7)8-9-3-4-12-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHHPKNOCSIAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198416-21-5
Record name 5-(1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
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